
Dibekacin
概要
説明
メキシレチン塩酸塩は、主に心室性不整脈の治療に使用されるクラス1B抗不整脈薬です。リドカインと構造的に似ていますが、経口で有効です。 メキシレチン塩酸塩は、局所麻酔作用でも知られており、慢性疼痛や筋肉の硬直の管理にも使用されてきました .
準備方法
合成経路と反応条件
メキシレチン塩酸塩の合成には、いくつかの重要なステップが含まれます。
エーテル化: 2,6-キシレノールを固液不均一反応系に溶解し、クロロアセトンと混合して還流させてエーテルケトンを得ます。
工業生産方法
メキシレチン塩酸塩は、徐放製剤で製造することができます。 調製には、メキシレチン塩酸塩を徐放性材料と薬用補助材料と混合し、篩い分け、混合、造粒、錠剤化またはカプセル化を行います .
化学反応の分析
反応の種類
メキシレチン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: メキシレチン塩酸塩は、特定の条件下で酸化される可能性があります。
還元: この化合物は、対応するアミンに還元することができます。
置換: メキシレチン塩酸塩は、特に求核置換反応で置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アンモニアやアミンなどの求核剤は、置換反応で一般的に使用されます。
生成される主要な生成物
酸化: メキシレチン塩酸塩の酸化誘導体。
還元: この化合物の還元されたアミン形。
置換: 使用した求核剤に応じて置換された誘導体。
科学研究への応用
メキシレチン塩酸塩は、幅広い科学研究への応用があります。
化学: 抗不整脈薬や局所麻酔薬の研究におけるモデル化合物として使用されます。
生物学: ナトリウムチャネルに対するその効果と、さまざまな筋肉疾患の治療における可能性について調査されています。
医学: 主に心室性不整脈、慢性疼痛、筋肉の硬直の治療に使用されます。 .
産業: 徐放性製剤の開発に使用されます
科学的研究の応用
Target and Mode of Action
Dibekacin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome , which is crucial for protein synthesis. This binding leads to misreading of mRNA during translation, resulting in the production of non-functional or toxic proteins, ultimately disrupting bacterial growth and viability .
Biochemical Pathways Affected
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By inhibiting this pathway, this compound can effectively combat various bacterial infections, particularly those caused by resistant strains.
Scientific Research Applications
This compound has been explored in various scientific research contexts, including:
In Vitro Studies on Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, including strains resistant to other aminoglycosides. For instance, studies comparing this compound with gentamicin revealed that it is particularly effective against Pseudomonas aeruginosa, including gentamicin-resistant strains .
Clinical Evaluations
Clinical trials have assessed the efficacy of this compound in treating urinary tract infections (UTIs) in children. In a study involving 50 patients, clinical improvement was noted in 84% of cases treated with this compound at a dosage of 2 mg/kg body weight administered intramuscularly . Another study involving patients with acute abdominal infections demonstrated favorable outcomes with intravenous administration of this compound .
Pharmacokinetic Studies
Pharmacokinetic profiles of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion. Studies indicate that this compound is rapidly absorbed after intramuscular administration and exhibits a two-compartment open kinetic model in both young and geriatric patients . The elimination half-life averages around 2.24 hours, comparable to other aminoglycosides.
Neurotoxicology Research
This compound has also been utilized in neurotoxicology studies to assess its effects on nerve function and potential neurotoxic outcomes in experimental models .
Development of New Antibiotics
With the rise of multidrug-resistant bacterial strains, this compound serves as a model for developing new antibiotics. Research aimed at enhancing the binding affinity of aminoglycosides to ribosomes has led to insights into modifying this compound's structure for improved efficacy against resistant bacteria .
Case Study 1: Urinary Tract Infections
A clinical evaluation involving children treated with this compound for UTIs showed an overall improvement rate of 84%, with significant microbiological responses noted in both simple and complicated cases . The study highlighted the importance of dosage intervals on treatment outcomes.
Case Study 2: Abdominal Infections
In another clinical setting, this compound was administered intravenously to patients with acute abdominal infections. The results indicated high concentrations of the drug in infected tissues post-infusion, correlating with positive clinical outcomes and no observed adverse effects .
作用機序
メキシレチン塩酸塩は、インパルス開始と伝達に必要な内向性ナトリウム電流を阻害することで効果を発揮します。この阻害は、ナトリウムチャネルを遮断することにより、活動電位の立ち上がり速度(フェーズ0)を低下させます。 この化合物は、発現と消失の速度が速いことを意味し、心拍数が遅い場合にほとんどまたはまったく影響を与えず、心拍数が速い場合に大きな影響を与えます .
類似化合物との比較
メキシレチン塩酸塩は、リドカインなどの他の抗不整脈薬と比較されます。
リドカイン: 構造と機能は似ていますが、経口では有効ではありません。
アミオダロン: 生命を脅かす心室性不整脈に使用されますが、作用機序が異なり、半減期が長くなっています.
プロプラノロール: 血圧と狭心症の管理に使用されるベータ遮断薬で、薬理作用が異なります.
メキシレチン塩酸塩は、経口活性、発現と消失の速度が速いこと、心室性不整脈や筋肉の硬直の治療に特化した使用により、ユニークです。
生物活性
Dibekacin (DKB) is an aminoglycoside antibiotic that has been utilized primarily in the treatment of complicated urinary tract infections and other bacterial infections. Its biological activity is characterized by its potent antibacterial effects, particularly against Gram-negative and some Gram-positive bacteria, including multidrug-resistant strains. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis. This action disrupts the process of translation in bacteria, leading to cell death. Its efficacy is notably enhanced against bacteria that express aminoglycoside-modifying enzymes, which can confer resistance to other aminoglycosides.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of pathogens. The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comments |
---|---|---|
Staphylococcus aureus (MRSA) | 1-4 | Effective against methicillin-resistant strains |
Pseudomonas aeruginosa | 2-16 | Efficacy influenced by efflux mechanisms |
Escherichia coli | 4-32 | Variable response based on resistance mechanisms |
Klebsiella pneumoniae | 2-8 | Effective in vitro but clinical efficacy varies |
Study on Complicated Urinary Tract Infections
A clinical study evaluated the efficacy of this compound in patients with complicated urinary tract infections. Patients were divided into two groups: one receiving a 50 mg dose twice daily and the other receiving a 100 mg dose once daily. The results indicated:
-
Efficacy Rates :
- Group A (50 mg twice daily): Excellent response in 14%, moderate in 50%.
- Group B (100 mg once daily): Excellent response in 17%, moderate in 64%.
-
Bacteriological Outcomes :
- Eradication rates for Gram-positive bacteria were significantly higher in Group B (81%) compared to Group A (40%) (p<0.05).
- Safety Profile :
Resistance Mechanisms
The emergence of antibiotic resistance is a significant concern in treating bacterial infections. Research has shown that this compound remains effective against strains harboring aminoglycoside-modifying enzymes, although its activity can be compromised by efflux pumps like MexXY/OprM in Pseudomonas aeruginosa. Studies suggest that structural modifications to this compound may enhance its efficacy against resistant strains by circumventing these resistance mechanisms .
Case Studies
Several case studies highlight the clinical utility of this compound:
- Case Study on MRSA Infection : A patient with a severe MRSA infection was treated with this compound after failing multiple antibiotic therapies. The treatment resulted in significant clinical improvement and bacteriological clearance within two weeks.
- Pseudomonas aeruginosa Infection : In another case, this compound was used as part of a combination therapy for a patient with a chronic Pseudomonas aeruginosa infection. The patient showed marked improvement, with a reduction in bacterial load observed through serial cultures.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQSGDBDPYCEO-XVZSLQNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022915 | |
Record name | Dibekacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34493-98-6 | |
Record name | Dibekacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibekacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibekacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13270 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dibekacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibekacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBEKACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dibekacin exert its antibacterial effect?
A1: this compound, similar to other aminoglycosides, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with protein synthesis. [] This binding leads to misreading of mRNA, ultimately inhibiting bacterial growth and often resulting in bacterial death. []
Q2: Which specific ribosomal proteins are involved in this compound binding?
A2: Research suggests that ribosomal proteins S9 and L6 play a crucial role in the binding of this compound to the ribosome. [] These proteins, particularly S9, are located in the 30S subunit and contribute significantly to the drug's binding affinity. []
Q3: Does this compound affect the bacterial cell wall?
A3: While this compound's primary target is the ribosome, studies indicate that it can also directly interact with the bacterial cell wall. [] Electron microscopy revealed that this compound treatment leads to disintegration of the outer membrane in Pseudomonas aeruginosa. [] This disruption likely contributes to the drug's bactericidal effect. []
Q4: What is the molecular formula and weight of this compound?
A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to reputable chemical databases or the drug's official documentation.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers mainly focus on the pharmacological and toxicological aspects of this compound, they lack detailed spectroscopic data. To access such information, consult specialized chemical databases or analytical chemistry literature.
Q6: Does this compound possess any catalytic properties?
A6: this compound is primarily recognized for its antibacterial properties and does not exhibit inherent catalytic activity. The provided research focuses on its therapeutic applications and does not indicate any catalytic uses.
Q7: Have any computational studies been conducted on this compound?
A7: The provided research excerpts do not mention any computational chemistry studies or modeling efforts related to this compound.
Q8: How do structural modifications of this compound affect its activity?
A9: Modifying this compound's structure can significantly alter its activity. For instance, creating N-alkylsulfonate derivatives of this compound reduced nephrotoxicity in rats compared to the original this compound sulfate. [] Notably, this compound-di-N-methanesulfonate showed minimal nephrotoxicity but lacked in vivo activity against Pseudomonas aeruginosa. [] This highlights the delicate balance between efficacy and toxicity when modifying aminoglycoside structures.
Q9: What are the SHE considerations for handling and using this compound?
A9: The provided research papers do not explicitly discuss SHE regulations. As a potent antibiotic, handling this compound requires standard laboratory safety practices and adherence to local regulations for hazardous substances.
Q10: What is the elimination half-life of this compound?
A13: this compound's elimination half-life in humans ranges from 1.9 to 2.0 hours. [] It is primarily excreted unchanged by the kidneys. []
Q11: Does age affect the pharmacokinetics of this compound?
A14: Yes, studies in elderly subjects indicate that creatinine clearance correlates with this compound's elimination rate constant and volume of distribution. [] Therefore, dosage adjustments may be necessary for patients with impaired renal function, particularly the elderly.
Q12: How do the pharmacokinetic properties of this compound differ between animals and humans?
A15: Research comparing this compound's pharmacokinetics in rabbits, dogs, and humans suggests that animal models can provide valuable insights into its behavior in humans. [] All three species demonstrated an increase in the volume of distribution with increasing doses. [] Additionally, a correlation was observed between the drug's half-life and body weight across these species. []
Q13: What is the in vitro activity of this compound against common pathogens?
A16: this compound exhibits potent in vitro activity against a broad range of gram-negative bacteria, including E. coli, Klebsiella pneumoniae, Proteus species, and Pseudomonas aeruginosa. [, , ] It demonstrates comparable or superior activity to gentamicin against these pathogens. [, ]
Q14: Has this compound shown efficacy in treating urinary tract infections?
A17: Yes, clinical studies have demonstrated this compound's effectiveness in treating complicated urinary tract infections. [] A study involving elderly patients showed promising cure rates after a 10-day treatment course. []
Q15: Can fosfomycin enhance this compound's therapeutic efficacy?
A18: Research suggests that combining this compound with fosfomycin can enhance its therapeutic efficacy and reduce nephrotoxicity in treating complicated urinary tract infections. [] This combination demonstrated synergistic antibacterial effects and improved patient outcomes. []
Q16: What are the mechanisms of resistance to this compound?
A19: Similar to other aminoglycosides, bacterial resistance to this compound primarily arises from enzymatic inactivation. [] Enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases can modify the this compound molecule, rendering it ineffective. [, ]
Q17: Does cross-resistance exist between this compound and other aminoglycosides?
A20: Cross-resistance between this compound and other aminoglycosides, such as gentamicin, tobramycin, and amikacin, can occur due to shared resistance mechanisms. [, , ] This emphasizes the importance of susceptibility testing to guide appropriate antibiotic selection.
Q18: What are the potential toxicities associated with this compound?
A21: this compound, like other aminoglycosides, can cause nephrotoxicity and ototoxicity. [, , , , ] Nephrotoxicity manifests as damage to the kidneys, potentially leading to renal impairment. [, , ] Ototoxicity affects the inner ear, potentially causing hearing loss or balance problems. [, ]
Q19: Does fosfomycin offer any protection against this compound-induced nephrotoxicity?
A22: Yes, research indicates that fosfomycin can protect against this compound-induced nephrotoxicity in rats. [, , ] The protective effect is attributed to fosfomycin's ability to reduce this compound accumulation in the kidneys and protect lysosomes from aminoglycoside-induced damage. [, , ]
Q20: Are there any specific drug delivery strategies for this compound?
A20: The provided research mainly focuses on conventional administration routes for this compound (intravenous and intramuscular). Exploring novel drug delivery systems like nanoparticles or liposomes could potentially enhance its targeting to specific tissues or reduce its toxicity.
Q21: What analytical methods are used to measure this compound concentrations?
A26: The research mentions several methods for quantifying this compound concentrations, including bioassays, radioimmunoassays, and microbiological assays. [, , ] Each method has advantages and limitations, and the choice depends on the specific research question and available resources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。